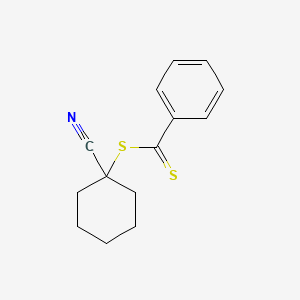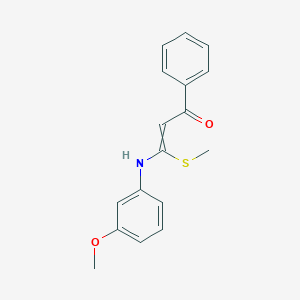![molecular formula C19H21NO B14237433 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- CAS No. 364782-99-0](/img/structure/B14237433.png)
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- is a chemical compound with the molecular formula C19H21NO It is characterized by the presence of two phenylethyl groups attached to the nitrogen atom of the propenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- typically involves the alkylation of (R,R)-2-Li enolate with bis[α-phenylethyl]amide auxiliary. This reaction shows substantial stereoinduction, leading to a high diastereoselectivity . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted propenamide compounds.
Scientific Research Applications
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- involves its interaction with molecular targets through its phenylethyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N,N’-methylenebis-: Another propenamide derivative with different substituents on the nitrogen atom.
Diacetone acrylamide: A compound with similar reactivity but different structural features.
Uniqueness
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- is unique due to its specific phenylethyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
364782-99-0 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO/c1-4-19(21)20(15(2)17-11-7-5-8-12-17)16(3)18-13-9-6-10-14-18/h4-16H,1H2,2-3H3/t15-,16-/m1/s1 |
InChI Key |
WWVKGBMQXURYCB-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)C=C |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)

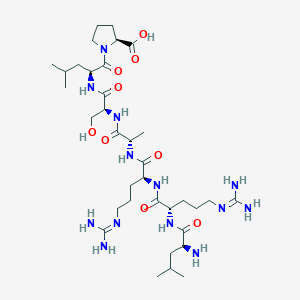
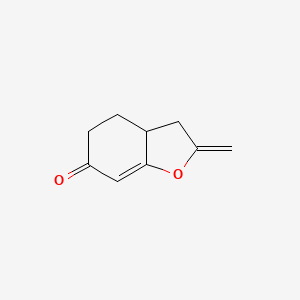
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
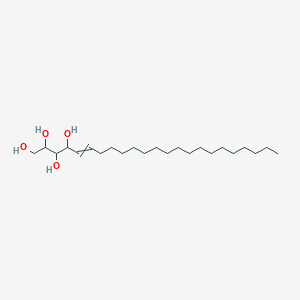
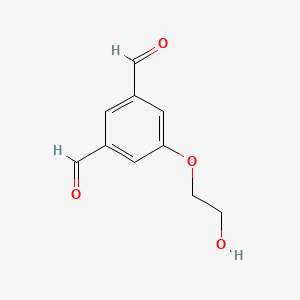

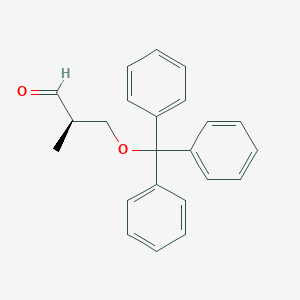
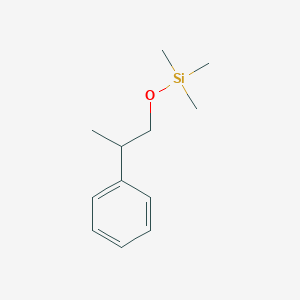
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
